

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 3-Oxocyclopentanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclopentanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and synthetic methodologies. Furthermore, it explores its applications, particularly in the context of drug discovery and development, and delves into the biological activities of its derivatives. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical sciences.

Chemical Structure and Nomenclature

3-Oxocyclopentanecarboxylic acid is a cyclic keto acid with a five-membered ring. The molecule incorporates both a ketone and a carboxylic acid functional group, bestowing it with a rich and diverse reactivity.[\[1\]](#)

The IUPAC name for this compound is 3-oxocyclopentane-1-carboxylic acid.[\[2\]](#) It is also commonly referred to by other synonyms such as cyclopentanone-3-carboxylic acid and 3-ketocyclopentanecarboxylic acid.[\[2\]](#) The stereochemistry at the carbon atom bearing the carboxyl group can be designated as (R) or (S), leading to the corresponding enantiomers,

(R)-3-Oxocyclopentanecarboxylic acid and (S)-3-Oxocyclopentanecarboxylic acid, respectively.[1][3]



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Physicochemical and Spectroscopic Properties

3-Oxocyclopentanecarboxylic acid is typically a white to almost white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₃	[2]
Molecular Weight	128.13 g/mol	[2]
Melting Point	59-62 °C	[5]
Boiling Point	150 °C at 1.5 mmHg	[5]
CAS Number	98-78-2	[2]

Spectroscopic Data

The spectroscopic data for **3-Oxocyclopentanecarboxylic acid** is crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of **3-Oxocyclopentanecarboxylic acid** exhibits characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, typical for a carboxylic acid. A strong C=O stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹, while the ketone carbonyl stretch will also be in a similar region, potentially leading to a broad or overlapping peak.

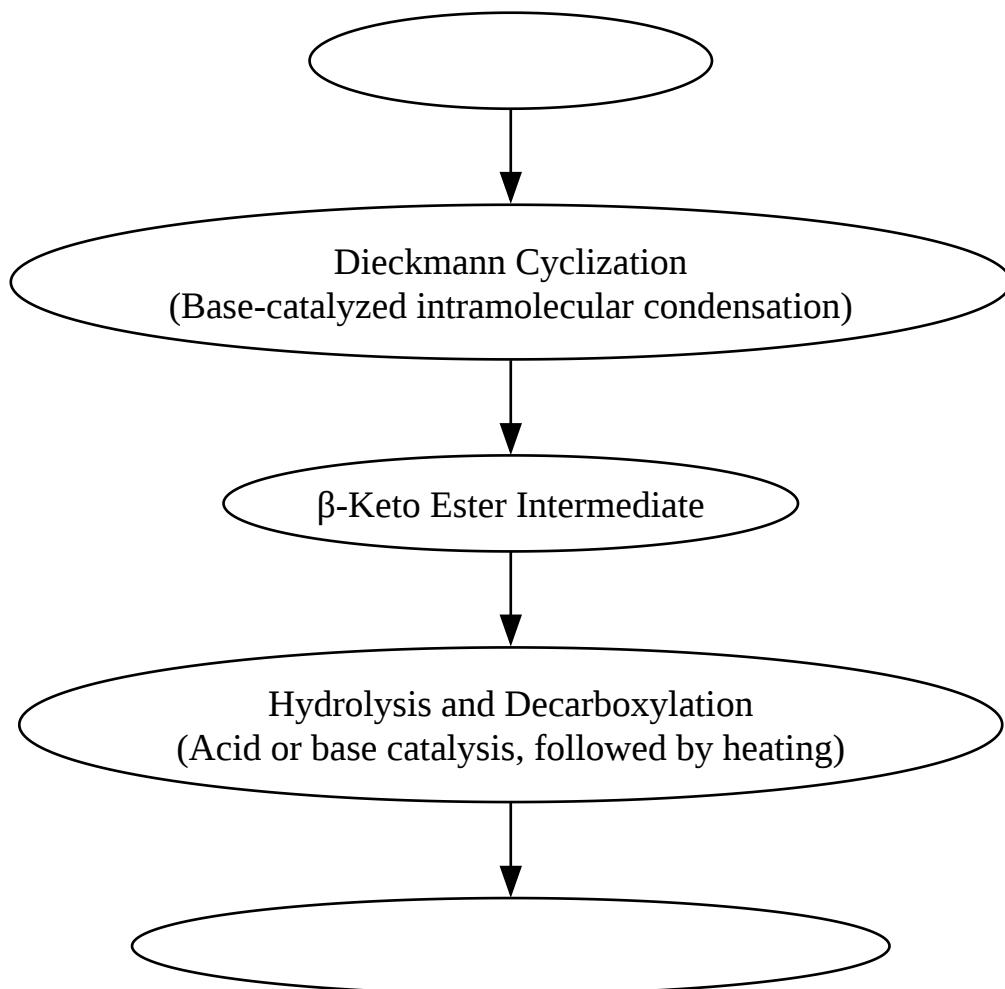
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of 170-220 ppm. The remaining sp^3 hybridized carbons of the cyclopentane ring would appear at higher field.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of water, the carboxyl group, and cleavage of the cyclopentane ring.

Synthesis of 3-Oxocyclopentanecarboxylic Acid

A well-established method for the synthesis of **3-Oxocyclopentanecarboxylic acid** is through the Dieckmann cyclization of a suitable diester, followed by hydrolysis and decarboxylation.[\[6\]](#)



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Experimental Protocol: Synthesis via Dieckmann Cyclization

A detailed experimental protocol for the synthesis of **(RS)-3-oxocyclopentanecarboxylic acid** has been described, which involves the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation, yielding the final product.

[6]

Step 1: Dieckmann Cyclization: A solution of the starting diester in a suitable solvent (e.g., toluene, benzene) is treated with a strong base, such as sodium ethoxide or sodium hydride, at an appropriate temperature to induce intramolecular condensation.

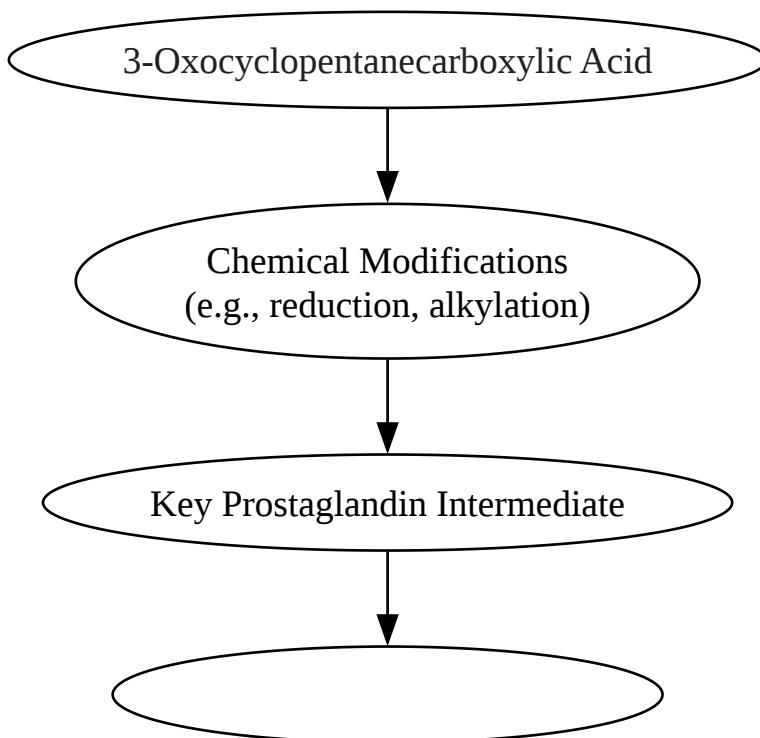
Step 2: Hydrolysis and Decarboxylation: The resulting β -keto ester intermediate is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by acidification and heating to promote decarboxylation, affording **3-Oxocyclopentanecarboxylic acid**.

Applications in Drug Development and Organic Synthesis

3-Oxocyclopentanecarboxylic acid is a valuable intermediate in the synthesis of a variety of more complex molecules.^[1] Its bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid group, providing a versatile platform for building molecular diversity.

Precursor to Prostaglandins

One of the most significant applications of **3-Oxocyclopentanecarboxylic acid** and its derivatives is in the synthesis of prostaglandins and their analogues.^{[7][8]} Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The cyclopentanone core of **3-Oxocyclopentanecarboxylic acid** serves as a key structural motif for the construction of the prostaglandin skeleton.



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Biological Activities of Derivatives

While the biological activity of **3-Oxocyclopentanecarboxylic acid** itself is not extensively documented, its derivatives have shown promise in various therapeutic areas. For instance, certain cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. The structural modifications of the cyclopentane scaffold play a crucial role in determining the potency and selectivity of these inhibitors.

Conclusion

3-Oxocyclopentanecarboxylic acid is a fundamentally important molecule in the realm of organic chemistry and drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules, most notably prostaglandins. The continued exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide has provided a detailed overview of its core properties and applications, intended to support and inspire further research and development efforts.

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